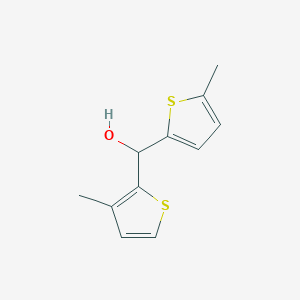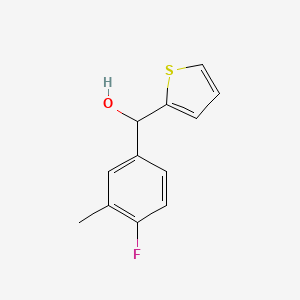
3-Methyl-2-thienyl-(5-methyl-2-thienyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2-thienyl-(5-methyl-2-thienyl)methanol is a thiophene derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis. Thiophene rings are sulfur-containing heterocycles that contribute to the unique chemical properties of these compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-thienyl-(5-methyl-2-thienyl)methanol typically involves the following steps:
Formation of Thiophene Derivatives: : Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, which involves the condensation of α-aminonitriles with ketones in the presence of elemental sulfur.
Methanolysis: : The thiophene derivatives are then subjected to methanolysis, a process where methanol is used to cleave ester or amide bonds, resulting in the formation of the desired methanol derivative.
Industrial Production Methods
In an industrial setting, the production of thiophene derivatives often involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and microwave-assisted synthesis are modern techniques that can enhance the efficiency and scalability of these processes.
化学反応の分析
Types of Reactions
3-Methyl-2-thienyl-(5-methyl-2-thienyl)methanol can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: : Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: : Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thiophene ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Reagents like halogens (Cl2, Br2) and strong bases (NaOH, KOH) are employed for substitution reactions.
Major Products Formed
Oxidation: : Formation of thiophene ketones or carboxylic acids.
Reduction: : Production of thiophene alcohols or amines.
Substitution: : Introduction of halogens or other functional groups into the thiophene ring.
科学的研究の応用
3-Methyl-2-thienyl-(5-methyl-2-thienyl)methanol has several scientific research applications:
Chemistry: : Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: : Investigated for its potential biological activities, such as antimicrobial and antitumor properties.
Medicine: : Explored for its use in drug development, particularly in designing new therapeutic agents.
Industry: : Applied in the development of materials with unique electronic and optical properties.
作用機序
The mechanism by which 3-Methyl-2-thienyl-(5-methyl-2-thienyl)methanol exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt essential metabolic processes. The exact mechanism can vary depending on the biological context and the specific derivatives involved.
類似化合物との比較
3-Methyl-2-thienyl-(5-methyl-2-thienyl)methanol is compared with other thiophene derivatives such as 5-methyl-2-(3-thienyl)pyridine and 1-(3-hydroxy-5-methyl-2-thienyl)ethanone. While these compounds share structural similarities, this compound is unique in its methanol moiety, which contributes to its distinct chemical and biological properties.
List of Similar Compounds
5-Methyl-2-(3-thienyl)pyridine
1-(3-hydroxy-5-methyl-2-thienyl)ethanone
(3-methyl-2-thienyl)methylamine
特性
IUPAC Name |
(3-methylthiophen-2-yl)-(5-methylthiophen-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12OS2/c1-7-5-6-13-11(7)10(12)9-4-3-8(2)14-9/h3-6,10,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCNFTBAJXEDPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(C2=CC=C(S2)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














